

# Introduction: The Strategic Value of Fluorination in a Privileged Scaffold

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)indolin-2-one

Cat. No.: B3060878

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The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural products and FDA-approved pharmaceuticals.[1] Its versatility allows for functionalization at various positions, enabling the fine-tuning of pharmacological activity. The strategic incorporation of a trifluoromethyl (CF<sub>3</sub>) group, as seen in **4-(Trifluoromethyl)indolin-2-one**, represents a powerful tactic in modern drug design.

The CF<sub>3</sub> group is highly electronegative and imparts unique properties to a parent molecule. Its introduction can dramatically influence:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the CF<sub>3</sub> group resistant to oxidative metabolism. Placing it on the aromatic ring can shield adjacent positions from enzymatic degradation, thereby increasing the drug's half-life.[2]
- **Lipophilicity:** The CF<sub>3</sub> group significantly increases lipophilicity (fat-solubility), which can enhance a compound's ability to cross biological membranes and improve its bioavailability.
- **Binding Affinity:** The potent electron-withdrawing nature of the CF<sub>3</sub> group can alter the electronic profile of the indolinone ring system, potentially leading to stronger and more selective interactions with biological targets.[2]

These modulated properties make **4-(Trifluoromethyl)indolin-2-one** a highly valuable building block for synthesizing novel drug candidates across various therapeutic areas, including oncology, neurology, and infectious diseases.[1]

## Core Compound Identification and Properties

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

- CAS Number: 959238-47-2[3][4]

## Chemical Structure

Caption: Chemical structure of **4-(Trifluoromethyl)indolin-2-one**.

## Physicochemical Data

The following table summarizes the key physical and chemical properties of **4-(Trifluoromethyl)indolin-2-one**.

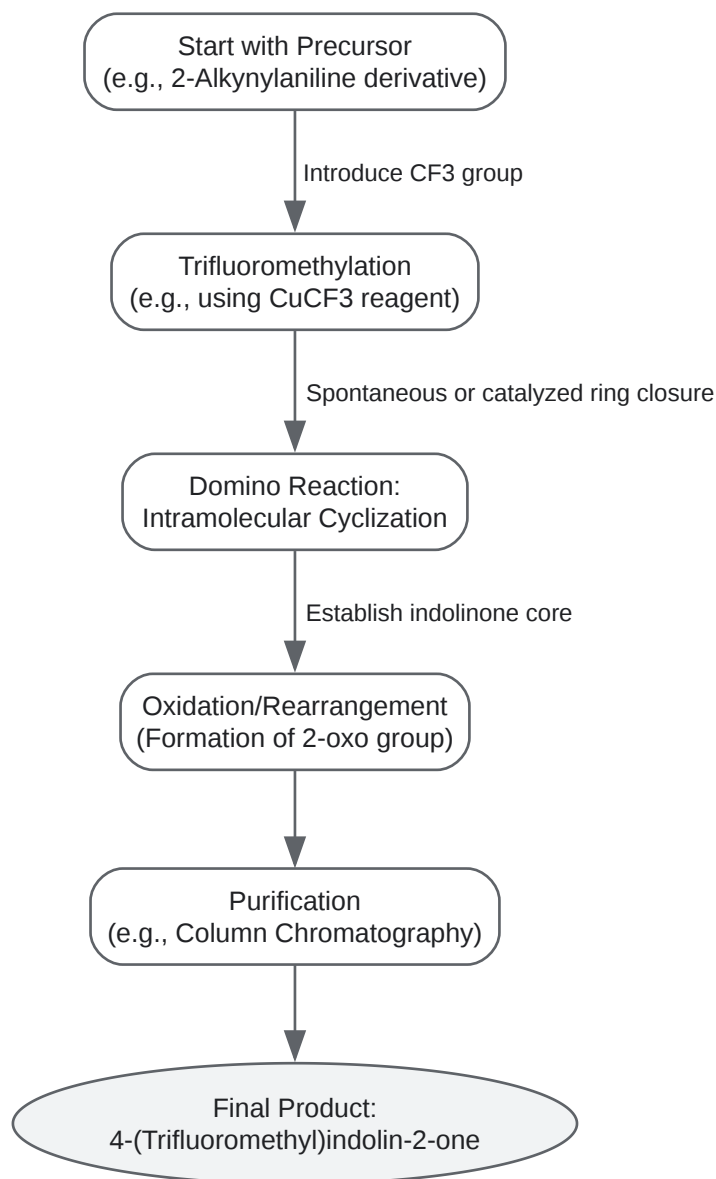
Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> NO	[3]
Molecular Weight	201.15 g/mol	[3]
Exact Mass	201.040146 u	[3]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[3]
Boiling Point	275.0 ± 40.0 °C at 760 mmHg	[3]
Flash Point	120.1 ± 27.3 °C	[3]
LogP (Octanol/Water)	2.27	[3]
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C	[3]
Refractive Index	1.497	[3]
Purity	≥95.0% (Typical)	[4]

## Synthesis and Mechanistic Considerations

While specific, detailed protocols for the industrial-scale synthesis of **4-(Trifluoromethyl)indolin-2-one** are often proprietary, the scientific literature provides robust

strategies for the creation of trifluoromethyl-containing indole and indolinone structures. A common and powerful approach involves a domino or cascade reaction sequence.<sup>[5][6]</sup>

A conceptual workflow for synthesizing such compounds often begins with a suitably substituted aniline precursor, which undergoes trifluoromethylation followed by an intramolecular cyclization.



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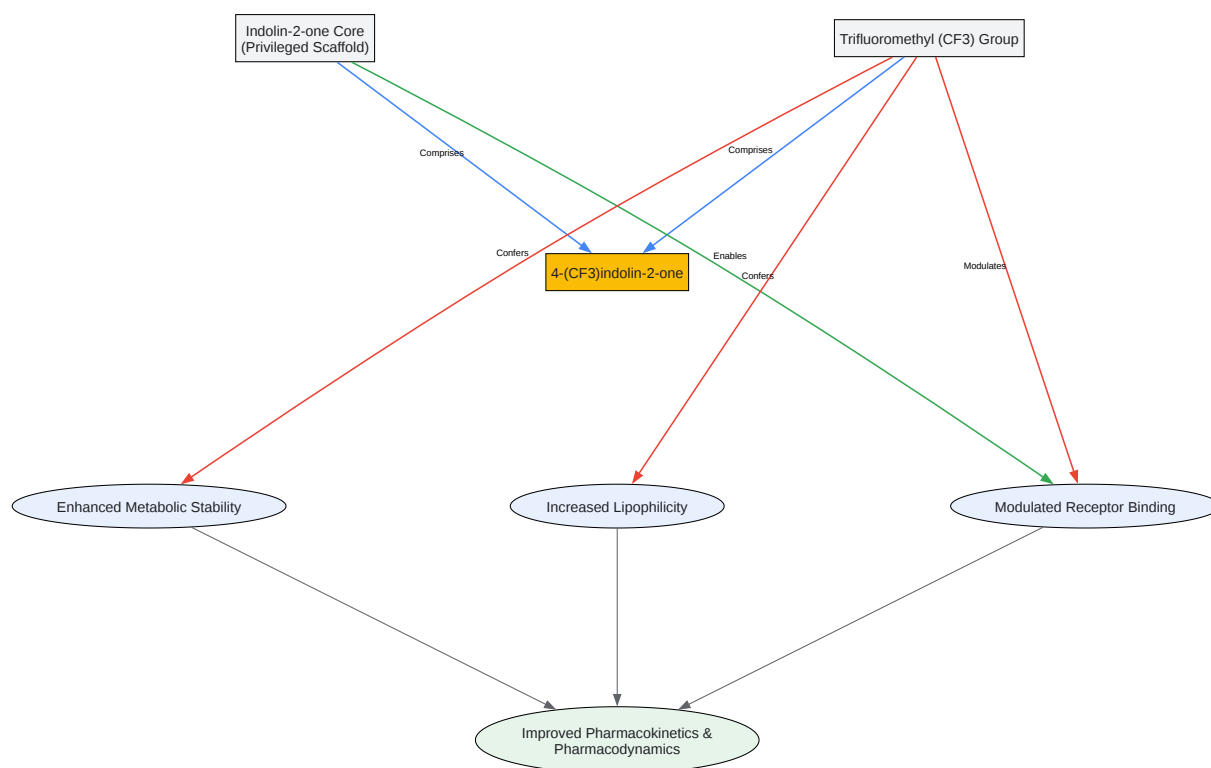
Caption: Conceptual workflow for trifluoromethylated indolinone synthesis.

Causality Behind Experimental Choices:

- **Precursor Selection:** The choice of starting material, such as a 2-alkynylaniline, is critical as it contains the necessary atoms and unsaturation to facilitate the key cyclization step.[\[5\]](#)[\[6\]](#)
- **Trifluoromethylating Agent:** Fluoroform-derived copper-based reagents (like  $\text{CuCF}_3$ ) are frequently employed because they are relatively accessible and effective for introducing the  $\text{CF}_3$  group onto aromatic and vinylic systems.[\[5\]](#)[\[6\]](#) The ultimate source of the  $\text{CF}_3$  group is often fluoroform, an inexpensive industrial byproduct.[\[5\]](#)
- **Domino Strategy:** A domino or cascade reaction, where trifluoromethylation is immediately followed by cyclization in a single pot, is highly efficient.[\[6\]](#) This approach minimizes intermediate purification steps, reduces waste, and can improve overall yield, making it a cornerstone of modern green chemistry.[\[7\]](#)

## Applications in Drug Discovery & Development

The **4-(Trifluoromethyl)indolin-2-one** scaffold is a prime candidate for library synthesis in high-throughput screening campaigns. Its utility stems from the synergistic combination of the indolinone core and the  $\text{CF}_3$  group.



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Caption: Impact of structural features on pharmacological properties.

Researchers utilize this building block to synthesize derivatives for a wide range of biological targets. The trifluoromethyl group is a common feature in many FDA-approved drugs, highlighting its importance in overcoming common drug development hurdles like poor metabolic stability.<sup>[2]</sup> For instance, trifluoromethylated compounds are investigated as anticancer agents, antivirals, and treatments for neurological disorders.<sup>[1]</sup>

## Safety, Handling, and Storage

As a laboratory chemical, **4-(Trifluoromethyl)indolin-2-one** requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted from the supplier, we can infer probable hazards from related trifluoromethylated aromatic compounds.

### General Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.<sup>[8]</sup>
- Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.<sup>[9][10]</sup>
- Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.<sup>[8]</sup>
- Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.<sup>[9][11]</sup>

### Potential Hazards (based on related structures):

- Acute Toxicity (Oral): May be harmful or toxic if swallowed.<sup>[9]</sup>
- Skin Irritation: May cause skin irritation.<sup>[9][11]</sup>
- Eye Irritation: May cause serious eye irritation or damage.<sup>[9][11]</sup>
- Respiratory Irritation: May cause respiratory irritation.<sup>[9][11]</sup>

### Storage:

- Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][10]
- Keep away from incompatible materials such as strong oxidizing agents and strong acids. [10]

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